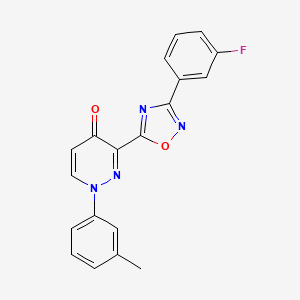

![molecular formula C12H16N4O5S B2405977 Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 333769-01-0](/img/structure/B2405977.png)

Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Chemical Transformations

- Transformations under Acid Catalysis : Derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were produced unexpectedly from treating methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate with dilute hydrochloric acid. This resulted from the hydration of 5,6-dihydropyridine at the C=N bond along with the elimination of a methyl 2-sulfanylacetate molecule (Nedolya et al., 2018).

Synthesis of Polyfunctionalized Compounds

- Controlled Synthesis of Polyfunctionalized Pyrrole and Thiophene : Dual reactivity was observed in 1-Aza-1,3,4-trienes containing a methoxycarbonylmethyl substituent on the sulfur atom. This allowed for the controlled synthesis of methyl (pyrrol-2-yl)sulfanylacetates or methyl (methylamino)thiophene-2-carboxylates with high chemoselectivity (Nedolya et al., 2017).

Applications in Antibody Production

- Syntheses of Haptens for Antibody Production : Heterobifunctional reagents were synthesized, such as 2-(2-chloro-5-methyl-1,3,2-dioxaphosphorinan-5-yl)methoxyacetic acid methyl ester, and used to prepare organophosphate, thiophosphate, and dithiophosphate haptens. These haptens, when conjugated to proteins, were used to produce polyclonal sera against various classes of organophosphate pesticides (ten Hoeve et al., 1997).

Antimicrobial Synthesis

- Synthesis of Antimicrobial Compounds : Synthesis of various 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones demonstrated antimicrobial activity against susceptible and resistant Gram-positive and Gram-negative bacteria, showing a potential application in antimicrobial therapies (Sharma et al., 2004).

Kinetic Resolution in Synthesis

- Enantioselective Lipase-Catalyzed Kinetic Resolution : Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates were prepared by alkylation of 6-thioxo-1,4-dihydropyridines. This process involved kinetic resolution catalyzed by Candida antarctica lipase B, providing enantiomeric excesses of up to 70% (Andzans et al., 2013).

Propiedades

IUPAC Name |

methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O5S/c1-15-9-8(10(18)14-11(15)19)16(4-5-20-2)12(13-9)22-6-7(17)21-3/h4-6H2,1-3H3,(H,14,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGLTXIYXSICIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl {[6-hydroxy-7-(2-methoxyethyl)-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)

![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)

![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)

![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)